molecular formula C9H8ClFO2 B1334385 3'-Chloro-5'-fluoro-4'-methoxyacetophenone CAS No. 886497-19-4

3'-Chloro-5'-fluoro-4'-methoxyacetophenone

Cat. No. B1334385
M. Wt: 202.61 g/mol
InChI Key: NRCCXQQIBNFBRT-UHFFFAOYSA-N
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Description

The compound 3'-Chloro-5'-fluoro-4'-methoxyacetophenone is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds with similar substituents on the acetophenone core have been synthesized and analyzed, providing insights into the potential characteristics and reactivity of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. For instance, the synthesis of related chloro- and fluoro-substituted acetophenones has been reported, which could offer a foundation for the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and further functionalization. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole starts with the treatment of 4-chloro-2-fluoroanisole, followed by a series of reactions including oxidation and methylation to obtain the final product . This suggests that a similar approach could be employed for the synthesis of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, with careful consideration of the reactivity of the methoxy group and the halogen substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was elucidated, revealing the presence of intramolecular and intermolecular hydrogen bonds . Additionally, DFT calculations have been used to study the molecular structure and intramolecular interactions of ortho-hydroxyacetophenones . These studies provide a basis for understanding the potential molecular structure of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, which is likely to exhibit similar intramolecular interactions due to the presence of electronegative substituents.

Chemical Reactions Analysis

The reactivity of acetophenone derivatives is influenced by the nature and position of substituents on the aromatic ring. For example, 2,4-hydroxy-5-chloro-acetophenone has been used as a colorimetric reagent for the detection of iron(III) and uranyl(II) ions, indicating its ability to form chelates with metal ions . This suggests that 3'-Chloro-5'-fluoro-4'-methoxyacetophenone may also participate in chemical reactions that involve coordination to metals, potentially leading to the formation of novel complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be inferred from their structural features and the results of thermal and spectral analyses. The thermal stability of a chromanone derivative was found to be up to 128°C in an air atmosphere . The presence of halogen and methoxy groups is likely to influence the boiling point, solubility, and stability of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. Moreover, the electronic effects of these substituents could affect the UV-VIS and NMR spectral properties, providing a distinctive fingerprint for the compound .

Scientific Research Applications

Application in Chromatography

  • Summary of the Application: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application or Experimental Procedures: The new stationary phase, partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy . The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
  • Summary of Results or Outcomes: The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds . Both the hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin in the new 35CMP-CD-HPS phase play important roles in chromatographic separations under multi-mode mobile phase conditions .

Application in Synthesis of Chalcone Derivatives

  • Summary of the Application: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .
  • Methods of Application or Experimental Procedures: The compound is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation . 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β -amino-carbonyl compounds, also known as Mannich bases .
  • Summary of Results or Outcomes: The compound is used in the synthesis of various chalcone derivatives, which have applications in the development of APIs and fluorescent dyes . It is also used in the Mannich reaction to produce β -amino-carbonyl compounds .

Application in Synthesis of Pyrazole Derivatives

  • Summary of the Application: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is used to prepare pyrazole derivatives such as celecoxib, an anti-inflammatory drug . Pyrazole derivatives are obtained from chalcones reacting with hydrazine derivatives .
  • Methods of Application or Experimental Procedures: The compound is used to prepare pyrazole derivatives with hydrazine derivatives . The reaction involves the formation of a carbon-nitrogen bond and results in the formation of a pyrazole ring .
  • Summary of Results or Outcomes: The compound is used in the synthesis of various pyrazole derivatives, which have applications in the development of anti-inflammatory drugs .

Application in Proteomics Research

  • Summary of the Application: 3’-Chloro-5’-fluoro-4’-methoxyacetophenone is used in proteomics research .
  • Methods of Application or Experimental Procedures: The specific methods of application in proteomics research are not detailed in the available resources .
  • Summary of Results or Outcomes: The specific results or outcomes of its use in proteomics research are not detailed in the available resources .

properties

IUPAC Name

1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCXQQIBNFBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396890
Record name 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-4'-methoxyacetophenone

CAS RN

886497-19-4
Record name 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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